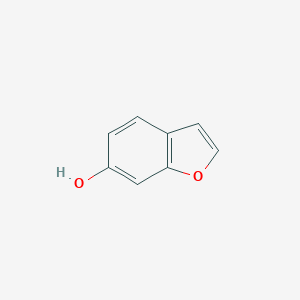

6-Hydroxybenzofuran

Description

Properties

IUPAC Name |

1-benzofuran-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJMVWURCUYFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157281 | |

| Record name | 6-Hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13196-11-7 | |

| Record name | 6-Hydroxybenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013196117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxybenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Benzofuranol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKN9D4QN36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxybenzofuran: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and biological relevance of 6-Hydroxybenzofuran. The information is curated for professionals in research and development, with a focus on structured data presentation and detailed experimental context.

Core Chemical and Physical Properties

This compound, a significant heterocyclic compound, is a derivative of benzofuran.[1][2] Benzofuran scaffolds are fundamental moieties found in a variety of biologically active natural products and synthetic drugs.[3] The physical and chemical characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-benzofuran-6-ol | [4] |

| CAS Number | 13196-11-7 | [4] |

| Molecular Formula | C₈H₆O₂ | [4] |

| Molecular Weight | 134.13 g/mol | [4] |

| Exact Mass | 134.036779430 Da | [4] |

| Melting Point | 242-246 °C (decomposes) (for 6-hydroxy-2,3-dihydro-1-benzofuran-3-one) | [5] |

| Boiling Point | 369.3±42.0 °C (Predicted) (for 6-hydroxy-2,3-dihydro-1-benzofuran-3-one) | [5] |

| Solubility | Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5][6] |

Structural Information

The structural identifiers for this compound are crucial for computational modeling and database referencing.

| Identifier | Value | Source |

| SMILES | C1=CC2=C(C=C1O)OC=C2 | [7] |

| InChI | InChI=1S/C8H6O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H | [4] |

| InChIKey | UVJMVWURCUYFFK-UHFFFAOYSA-N | [4] |

Below is a 2D chemical structure diagram of this compound generated using the DOT language.

Caption: 2D structure of this compound.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been developed. An optimized and scalable three-step process is described below.[8]

Overall Reaction Scheme: 2-hydroxy-4-methoxybenzaldehyde → 6-methoxybenzofuran → this compound

Step 1: Reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid.

-

This initial step involves the reaction between 2-hydroxy-4-methoxybenzaldehyde and chloroacetic acid.

Step 2: Formation of 6-methoxybenzofuran in acetic anhydride.

-

The product from the first step is then treated with acetic anhydride to facilitate the formation of the furan ring, yielding 6-methoxybenzofuran.

Step 3: Demethylation to afford this compound.

-

The final step is the demethylation of 6-methoxybenzofuran using sodium 1-dodecanethiolate to yield the desired this compound.[8]

This entire process is noted for being safe, cost-effective, and scalable, with production achieving over 2.6 kg in good overall yield.[8]

The following diagram illustrates the workflow for this synthetic protocol.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

Benzofuran and its derivatives are reactive heterocyclic compounds. The C2=C3 double bond is susceptible to photochemical cycloaddition reactions.[9] Electrophilic substitution reactions, such as Friedel–Crafts aroylation, also readily occur.[9] Halogenation of the benzofuran ring system is a critical step for introducing further functionality, often for use in transition-metal-catalyzed coupling reactions.[9]

Biological Activity and Signaling

Benzofuran derivatives are known to possess a wide range of biological activities, including antitumor, antibacterial, antioxidant, and antiviral properties.[2][10] This makes the benzofuran scaffold a privileged structure in medicinal chemistry.[1]

Specifically, this compound has been identified as a mechanism-based inhibitor of dopamine beta-hydroxylase (DβH).[11] This enzyme is critical in the biosynthesis of catecholamines. The inactivation mechanism is believed to involve the formation of enzyme-bound radicals that interact with active site amino acids.[11] Experimental evidence from studies using radiolabeled this compound showed that it covalently modifies a unique tyrosine residue (Tyr477) within the active site of the enzyme.[11]

Derivatives of 5-hydroxybenzofuran, structurally similar to the 6-hydroxy isomer, have been shown to act as inhibitors of mTOR signaling, a pathway that controls cell growth, metabolism, and autophagy.[12][13]

The diagram below illustrates the inhibitory action of this compound on Dopamine β-hydroxylase.

Caption: Inhibition of Dopamine β-hydroxylase by this compound.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4) and causes serious eye irritation (Eye Irritation 2A).[4] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[14]

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Development of a robust protocol for the synthesis of this compound-3-carboxylic acid - OAK Open Access Archive [oak.novartis.com]

- 4. This compound | C8H6O2 | CID 128844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound-2(3H)-one | CAS:2688-49-5 | Manufacturer ChemFaces [chemfaces.com]

- 7. This compound-2(3H)-one [synhet.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

- 11. Active site labeling of dopamine beta-hydroxylase by two mechanism-based inhibitors: this compound and phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound-3(2H)one | CAS 6272-26-0 | Chemical-Suppliers [chemical-suppliers.eu]

Natural Sources of 6-Hydroxybenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxybenzofuran is a heterocyclic organic compound that forms the core structure of a variety of naturally occurring and synthetic molecules with significant biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and its derivatives, with a focus on their distribution in the plant kingdom. It details the methodologies for their extraction, isolation, and purification, and presents quantitative data where available. Furthermore, this guide elucidates the putative biosynthetic pathway of the this compound core, offering valuable insights for researchers in natural product chemistry, drug discovery, and medicinal chemistry.

Introduction

Benzofurans are a class of heterocyclic compounds characterized by a fused benzene and furan ring system. Among them, this compound serves as a crucial scaffold for numerous bioactive natural products. These compounds have garnered considerable attention due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[1][2] Understanding their natural sources and biosynthesis is paramount for their sustainable exploitation and the development of novel therapeutic agents. This guide aims to be a detailed resource for professionals engaged in the study and application of these valuable natural compounds.

Natural Occurrence

This compound and its derivatives are predominantly found as secondary metabolites in higher plants.[3] Several plant families are particularly rich in these compounds.

Major Plant Families

-

Moraceae (Mulberry Family): Species within the Morus genus, such as Morus alba (White Mulberry), are prominent sources of this compound derivatives, notably the moracins.[4][5] These compounds are often found in the root bark and leaves.[5][6]

-

Fabaceae (Legume Family): This family is known to produce a variety of isoflavonoids and other phenolics, including benzofuran derivatives.

-

Asteraceae (Aster Family): Genera like Eupatorium are known to contain benzofuran derivatives. For instance, euparin, a benzofuran, has been isolated from Eupatorium chinense.[3]

Quantitative Data

While specific quantitative data for this compound is limited in the literature, studies on related, more complex derivatives provide insights into the potential yields from natural sources. The following table summarizes the quantitative analysis of moracin derivatives in elicited hairy root cultures of Morus alba.[7]

| Compound | Highest Yield (mg/g Dry Weight) | Source (Elicited Hairy Root Cultures) | Reference |

| Moracin M | 7.82 ± 1.26 | Morus alba | [7] |

| Moracin C | 1.82 ± 0.65 | Morus alba | [7] |

Isolation and Purification

The isolation of this compound and its derivatives from natural sources typically involves solvent extraction followed by various chromatographic techniques.[2] The following is a generalized protocol based on methods reported for the isolation of phenolic compounds from Morus and Eupatorium species.

General Experimental Workflow

The overall process for isolating this compound from a plant matrix is outlined below.

Caption: General workflow for the isolation of this compound derivatives.

Detailed Experimental Protocol

This protocol is a composite of established methods for the isolation of phenolic compounds from plant materials.[2][8][9]

1. Plant Material Preparation:

-

Air-dry the plant material (e.g., Morus alba root bark) at room temperature.

-

Grind the dried material into a fine powder.

2. Extraction:

-

Macerate the powdered plant material with methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 48 hours.

-

Repeat the extraction process three times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and partition successively with a non-polar solvent like n-hexane to remove lipids and chlorophylls.

-

Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to extract the phenolic compounds, including this compound derivatives.

-

Concentrate the ethyl acetate fraction to dryness.

4. Column Chromatography:

-

Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

5. Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing the target compounds using preparative HPLC with a C18 reversed-phase column.

-

Use a suitable mobile phase, such as a gradient of methanol and water, for elution.

-

Collect the peak corresponding to this compound or its derivative.

6. Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).

Biosynthesis

The biosynthesis of the this compound core is believed to proceed through the phenylpropanoid pathway.[1][10] While the exact pathway for this compound itself is not fully elucidated, the biosynthesis of related moracins in Morus alba provides a strong putative model.[1]

Putative Biosynthetic Pathway

The proposed pathway starts from the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce p-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA, likely catalyzed by a stilbene synthase-like enzyme, to form a stilbene intermediate. Subsequent enzymatic transformations, including hydroxylation and cyclization, are thought to lead to the benzofuran ring system.

Caption: Putative biosynthetic pathway of the this compound core.

Conclusion

This compound and its derivatives represent a valuable class of natural products with significant potential in drug development. This technical guide has summarized their primary natural sources, provided a detailed framework for their isolation and purification, and outlined a putative biosynthetic pathway. The information presented herein serves as a foundational resource for researchers and scientists, facilitating further exploration and utilization of these bioactive compounds. Future research should focus on the quantitative analysis of this compound in various plant tissues and the definitive elucidation of its biosynthetic pathway to enable metabolic engineering and enhance production.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. A Chemical Investigation of the Leaves of Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. EP1420779B1 - Process for isolating phenolic compounds - Google Patents [patents.google.com]

- 9. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of the Benzofuran Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold, a heterocyclic compound composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry and drug discovery.[1] Its prevalence in a vast number of natural products and synthetic compounds has drawn significant attention due to a wide spectrum of potent biological activities.[2][3] From antimicrobial and anticancer to neuroprotective and anti-inflammatory effects, benzofuran derivatives have demonstrated remarkable therapeutic potential, establishing the scaffold as a "privileged structure" in the development of novel pharmaceutical agents.[4][5] This technical guide provides a comprehensive overview of the biological significance of the benzofuran core, detailing its pharmacological activities with quantitative data, outlining key experimental protocols for its synthesis and evaluation, and visualizing its interaction with critical signaling pathways.

Pharmacological Activities of Benzofuran Derivatives

The versatility of the benzofuran scaffold allows for chemical modifications that result in a diverse array of pharmacological actions. This has led to the development of numerous derivatives with activities against a wide range of diseases.[6]

Antimicrobial Activity

Benzofuran derivatives have shown significant promise as antimicrobial agents, with activity against a spectrum of bacteria and fungi.[4][7] The emergence of multidrug-resistant strains has intensified the search for new antimicrobial compounds, and benzofurans have emerged as a promising class of candidates.[5]

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Benzofuran Ketoxime Derivative | Staphylococcus aureus | 0.039 | [4] |

| 6-hydroxyl-benzofuran derivative | Various bacterial strains | 0.78 - 3.12 | [4] |

| Fused benzofuran-coumarin-pyridine | Pseudomonas chinchori | 25 | [4] |

| Benzofuran-1,2,4-triazole Hybrid (10b) | Bacillus subtilis | 1.25 ± 0.60 | [8] |

| Benzofuran-1,2,4-triazole Hybrid (10a) | Escherichia coli | 1.80 ± 0.25 | [8] |

| 3-Benzofurancarboxylic acid derivative (VI) | Gram-positive bacteria | 50 - 200 | [9] |

Table 2: Antifungal Activity of Selected Benzofuran Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Benzofuran Ketoxime Derivative | Candida albicans | 0.625 - 2.5 | [4] |

| Fused benzofuran-coumarin-pyridine | Aspergillus fumigatus | 25 | [4] |

| Fused benzofuran-coumarin-pyridine | Penicillium wortmanni | 100 | [4] |

| 3-Benzofurancarboxylic acid derivative (VI) | Candida albicans, Candida parapsilosis | 100 | [9] |

Anticancer Activity

The benzofuran scaffold is a key component in a number of potent anticancer agents.[10][11] These compounds exert their effects through various mechanisms, including the inhibition of crucial signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[12][13][14]

Table 3: Anticancer Activity of Selected Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Albanol B (a 2-arylbenzofuran) | HGC27 (Gastric Cancer) | 6.08 ± 0.34 | [15] |

| Moracin O (a 2-arylbenzofuran) | HGC27 (Gastric Cancer) | 28.94 ± 0.72 | [15] |

| Kuwanon G (a 2-arylbenzofuran) | HGC27 (Gastric Cancer) | 33.76 ± 2.64 | [15] |

| Morusin (a 2-arylbenzofuran) | HGC27 (Gastric Cancer) | 10.24 ± 0.89 | [15] |

| Benzofuran derivative (1c) | K562, MOLT-4, HeLa | Significant cytotoxicity | [16] |

| Benzofuran derivative (26) | MCF-7 (Breast Cancer) | 0.057 | [17] |

| Benzofuran derivative (36) | MCF-7 (Breast Cancer) | 0.051 | [17] |

Neuroprotective Activity

Benzofuran derivatives have also been investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease.[18][19] Their mechanism of action often involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play a role in the breakdown of neurotransmitters, or the inhibition of β-secretase (BACE1), an enzyme involved in the formation of amyloid plaques.[4][10][20]

Table 4: Neuroprotective Activity of Selected Benzofuran Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 2-Arylbenzofuran (Compound 20) | Acetylcholinesterase (AChE) | 0.086 ± 0.01 | [4] |

| 2-Arylbenzofuran (Compound 20) | β-secretase (BACE1) | 0.043 ± 0.01 | [4] |

| 2-Arylbenzofuran (Compound 8) | β-secretase (BACE1) | < 0.087 | [4] |

| 2-Arylbenzofuran (Compound 19) | β-secretase (BACE1) | < 0.087 | [4] |

| Cathafuran C | Butyrylcholinesterase (BChE) | 2.5 | [20] |

| Benzofuran-triazole Hybrid (10d) | Acetylcholinesterase (AChE) | 0.55 ± 1.00 | [8] |

Key Signaling Pathways Modulated by Benzofuran Derivatives

Benzofuran derivatives exert their diverse biological effects by interacting with and modulating various cellular signaling pathways. Understanding these interactions is crucial for the rational design of more potent and selective therapeutic agents.

mTOR Signaling Pathway Inhibition

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][17][21] Several benzofuran derivatives have been identified as potent inhibitors of the mTOR pathway, making them attractive candidates for cancer therapy.[14][22]

Cholinesterase Inhibition in Alzheimer's Disease

In the context of Alzheimer's disease, the inhibition of cholinesterases (AChE and BChE) is a key therapeutic strategy.[8][20] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to increased acetylcholine levels in the brain, which can improve cognitive function.[8]

Experimental Protocols

The synthesis and biological evaluation of benzofuran derivatives involve a range of established experimental procedures. Detailed methodologies for key experiments are provided below.

Synthesis of 2-Arylbenzofuran Derivatives

A common and effective method for the synthesis of 2-arylbenzofurans involves a two-step process starting from a substituted salicylaldehyde.[5]

Step 1: Selective Cross McMurry Coupling

-

To a suspension of a low-valent titanium reagent (prepared from TiCl4 and a reducing agent like Zn or LiAlH4) in a dry, inert solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add a mixture of the salicylaldehyde (1.0 eq.) and an aromatic aldehyde (1.0-1.5 eq.) in the same solvent dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture at room temperature or gentle reflux for a specified time (typically 2-16 hours) until the starting materials are consumed (monitored by TLC).

-

Quench the reaction by the slow addition of an aqueous solution (e.g., 10% K2CO3).

-

Filter the mixture through a pad of Celite to remove titanium oxides.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product (an ortho-vinylphenol) by column chromatography on silica gel.

Step 2: Oxidative Cyclization

-

Dissolve the purified ortho-vinylphenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or chloroform).

-

Add an oxidizing agent such as iodine (I2) in the presence of a base like potassium carbonate (K2CO3) or a hypervalent iodine reagent (e.g., phenyliodine(III) diacetate - PIDA).

-

Stir the reaction at room temperature for a period of 1-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (if iodine was used) to remove excess iodine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final 2-arylbenzofuran product by column chromatography or recrystallization.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[19][23]

-

Prepare a stock solution of the test benzofuran derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

-

Prepare a standardized inoculum of the target microorganism (e.g., 5 x 105 CFU/mL for bacteria).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive controls (microorganism in broth without the compound) and negative controls (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6][14][24][25]

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare various concentrations of the benzofuran derivative in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the total volume) and incubate for another 2-4 hours.

-

During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Conclusion

The benzofuran scaffold represents a highly versatile and biologically significant structural motif in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, and neuroprotective effects. The ability to modulate key signaling pathways, such as the mTOR pathway and cholinesterase activity, underscores the therapeutic potential of this class of compounds. The synthetic accessibility of the benzofuran core, coupled with the availability of robust biological evaluation methods, continues to drive the discovery and development of new benzofuran-based drugs. Future research will undoubtedly focus on elucidating further mechanisms of action, optimizing structure-activity relationships, and advancing the most promising candidates through preclinical and clinical development to address unmet medical needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. broadpharm.com [broadpharm.com]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jopcr.com [jopcr.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. 3hbiomedical.com [3hbiomedical.com]

An In-depth Technical Guide on the Discovery and Isolation of 6-Hydroxybenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxybenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. The benzofuran ring system is a common scaffold found in a variety of natural products and synthetic molecules with diverse and significant biological activities. This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of this compound, with a focus on its role as a mechanism-based inhibitor of dopamine β-hydroxylase.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₆O₂ |

| Molecular Weight | 134.13 g/mol |

| CAS Number | 13196-11-7[1] |

| Appearance | Solid |

| Hazards | Harmful if swallowed, Causes serious eye irritation[1] |

Synthesis and Isolation of this compound

An optimized and scalable three-step synthesis for this compound has been developed, starting from the commercially available 2-hydroxy-4-methoxybenzaldehyde.[2] This process is noted for being safe, cost-effective, and environmentally benign.[2]

Synthetic Workflow

Caption: Three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-((2-Formyl-5-methoxyphenoxy)methyl)acetic acid

-

In a suitable reaction vessel, dissolve 2-hydroxy-4-methoxybenzaldehyde and chloroacetic acid in water containing sodium hydroxide.[2]

-

Heat the reaction mixture to 100°C with stirring.[2]

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and acidify to precipitate the product.

-

Isolate the solid product by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of 6-Methoxybenzofuran

-

Combine the crude 2-((2-formyl-5-methoxyphenoxy)methyl)acetic acid with acetic anhydride and sodium acetate.[2]

-

Heat the mixture to 125-130°C with stirring.[2] This step facilitates both the cyclization to form the furan ring and subsequent decarboxylation.

-

After the reaction is complete, cool the mixture and pour it into water to quench the excess acetic anhydride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-methoxybenzofuran.

Step 3: Synthesis of this compound

-

Dissolve the crude 6-methoxybenzofuran in N,N-dimethylformamide (DMF).[2]

-

Add sodium 1-dodecanethiolate to the solution.[2]

-

Heat the reaction mixture to 120-130°C.[2]

-

Monitor the demethylation reaction until completion.

-

Cool the reaction mixture, dilute with water, and acidify.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer and remove the solvent under reduced pressure to yield crude this compound.

Purification:

The crude this compound can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product with high purity.[3][4][5]

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the expected and reported spectroscopic data for this compound and its derivatives.

| Spectroscopic Technique | Data |

| ¹H NMR | Expected signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the benzene and furan rings, and a signal for the hydroxyl proton. |

| ¹³C NMR | Expected signals for the eight carbon atoms of the benzofuran core, with chemical shifts influenced by the hydroxyl and furan ring oxygen substituents. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretching of the hydroxyl group (around 3200-3600 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 134.04). |

Biological Activity: Inhibition of Dopamine β-Hydroxylase

This compound has been identified as a mechanism-based inhibitor of dopamine β-hydroxylase (DBH), a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine.[6] This inhibition is irreversible and proceeds through the formation of a radical species at the enzyme's active site.[6][7]

Mechanism of Inhibition

The proposed mechanism for the inactivation of dopamine β-hydroxylase by this compound involves the following steps:

-

This compound binds to the active site of the enzyme.

-

The enzyme's catalytic machinery initiates a reaction, likely involving the abstraction of a hydrogen atom from the inhibitor, to form a reactive radical intermediate.[7]

-

This radical intermediate then covalently modifies a critical amino acid residue within the active site, leading to the irreversible inactivation of the enzyme.[6]

Caption: Mechanism of dopamine β-hydroxylase inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Active site labeling of dopamine beta-hydroxylase by two mechanism-based inhibitors: this compound and phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism-based inactivation of dopamine beta-hydroxylase by p-cresol and related alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Hydroxybenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-Hydroxybenzofuran, a pivotal heterocyclic compound in medicinal chemistry and materials science. Understanding its spectroscopic signature is fundamental for its identification, characterization, and the development of novel derivatives. This document presents predicted and theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Molecular Structure and Properties

This compound (IUPAC name: 1-benzofuran-6-ol) is an aromatic organic compound with the following structure:

Key Properties:

-

Molecular Formula: C₈H₆O₂

-

Molecular Weight: 134.13 g/mol

-

CAS Number: 13196-11-7

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent.

Table 1: Predicted ¹H NMR Data of this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| H-2 | 7.62 | d | 2.1 |

| H-3 | 6.78 | d | 2.1 |

| H-4 | 7.38 | d | 8.4 |

| H-5 | 6.93 | dd | 8.4, 2.2 |

| H-7 | 7.12 | d | 2.2 |

| 6-OH | ~5.0 (variable) | br s | - |

Table 2: Predicted ¹³C NMR Data of this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| C-2 | 145.2 |

| C-3 | 106.8 |

| C-3a | 120.5 |

| C-4 | 122.3 |

| C-5 | 112.5 |

| C-6 | 155.4 |

| C-7 | 100.2 |

| C-7a | 150.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule. The characteristic vibrational frequencies for this compound are detailed below, reflecting its phenolic and benzofuranoid structure.

Table 3: Theoretical Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600–3200 (broad) | O-H stretch | Phenol |

| 3100–3000 | C-H stretch (aromatic) | Benzene Ring |

| ~1620, ~1470 | C=C stretch (aromatic) | Benzene Ring |

| ~1250 | C-O stretch (aryl ether) | Furan Ring |

| ~1150 | C-O stretch | Phenol |

| 880-820 (strong) | C-H out-of-plane bend | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of a compound. The predicted electron ionization (EI) mass spectrum of this compound would exhibit a prominent molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 134 | [C₈H₆O₂]⁺• | Molecular ion (M⁺•) |

| 106 | [M - CO]⁺• | Loss of carbon monoxide from the furan ring. |

| 105 | [M - CHO]⁺ | Loss of a formyl radical. |

| 78 | [C₆H₅O]⁺ | Represents the phenoxy cation. |

| 77 | [C₆H₅]⁺ | Represents the phenyl cation. |

Experimental Protocols

The following sections outline standardized procedures for acquiring spectroscopic data for compounds such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5–10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Utilize a standard single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient. The acquisition time is generally around 2-4 seconds with a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. A wider spectral width of 0 to 160 ppm is necessary. Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are required to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (ATR Method)

-

Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. The instrument software will automatically generate the final spectrum by ratioing against the collected background.

Mass Spectrometry Protocol (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (1-100 µg/mL) in a volatile solvent like methanol or acetonitrile.

-

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or a gas chromatography (GC) system.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualized Workflows and Pathways

General Spectroscopic Analysis Workflow

This diagram outlines the logical flow from sample preparation to final structural confirmation using multiple spectroscopic techniques.

The Rising Therapeutic Potential of 6-Hydroxybenzofuran and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic drugs. Among its numerous derivatives, 6-hydroxybenzofuran has emerged as a particularly promising core for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential bioactivities of this compound and its derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development endeavors.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivities of various this compound derivatives, providing a comparative overview of their potency against different biological targets.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Bioassay | IC50 (µM) | Reference |

| Shikonin–benzo[b]furan hybrid | - | Tubulin polymerization inhibition | - | [1] |

| Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans (10h) | L1210, FM3A/0, Molt4/C8, CEM/0, HeLa | Proliferation Assay | 0.016 - 0.024 | [1] |

| Benzo[b]furan analog (22) | ME-180, A549, ACHNs, HT-29, B-16 | MTT Assay | 0.08 - 1.14 | [1] |

| Thiazole-based nitrogen mustard derivatives (3a, 3b, 3e, 3h) | MV4-11 (human leukaemia) | Cytotoxicity Assay | 0.634 - 3.61 µg/mL | [2] |

| Benzene-sulfonamide-based benzofuran derivative (4) | HCT116, HCT116 p53-null | HIF-1 pathway inhibition | - | [3][4] |

| 6-HMA-based benzofuran derivative (5) | - | uPA inhibition | Kᵢ = 88 nM, IC₅₀ = 0.43 | [3] |

| Halogenated benzofuran derivatives (1c, 1e, 2d, 3a, 3d) | K562, MOLT-4, HeLa | Cytotoxicity Assay | - | [5] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microorganism | Bioassay | MIC (µg/mL) | Reference |

| This compound-3(2H)-one based 2,4-disubstituted 1,3-thiazoles (4a–f, 4i, 4k, 4l, 4n, 4o–s, 4v) | Candida spp. | Broth microdilution | 1.95 - 15.62 | [2] |

| This compound-3(2H)-one based 2,4-disubstituted 1,3-thiazoles (4a–f, 4i, 4k, 4l, 4n, 4o, 4r, 4s) | Clinical isolates of Candida spp. | Broth microdilution | 0.98 - 15.62 | [2] |

| This compound-3(2H)-one based 2,4-disubstituted 1,3-thiazoles (4n-v) | Gram-positive bacteria | Broth microdilution | 7.81 - 62.5 | [2] |

| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones | Micrococcus luteus | Broth microdilution | 31.25 | [2] |

| Derivatives with a hydroxyl group at C-6 (15, 16) | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | - | 0.78 - 3.12 | [6] |

| Aza-benzofuran derivative (1) | Salmonella typhimurium, Escherichia coli, Staphylococcus aureus | 96-well plate broth dilution | 12.5 - 25 | [7] |

| Oxa-benzofuran derivative (6) | Penicillium italicum, Colletotrichum musae | 96-well plate broth dilution | 12.5 - 25 | [7] |

Table 3: Enzyme Inhibitory and Antioxidant Activity of this compound Derivatives

| Compound/Derivative | Target/Assay | Bioactivity | IC50/EC50 (µM) | Reference |

| This compound | Dopamine β-hydroxylase | Mechanism-based inhibition | - | [8] |

| 2-Arylbenzofuran derivatives | α-glucosidase, PTP1B, β-secretase, cyclooxygenase-2 | Enzyme inhibition | - | [9] |

| 2-Arylbenzofuran derivatives | Free radical scavenging | Antioxidant | - | [9] |

| Benzofuran-type stilbenes (Moracin O, R, P) | Glutamate-induced cell death in SK-N-SH cells | Neuroprotection | - | [10] |

| Prenylated benzofuranone (1) | Butyrylcholinesterase (BChE) | Enzyme inhibition | 45.5 | [11] |

| 2-Arylbenzofuran derivatives | Butyrylcholinesterase (BChE) | Enzyme inhibition | 2.5 - 32.8 | [11] |

| Benzofuran derivatives (6a-6j, 7a-7j) | SIRT2 | Selective enzyme inhibition | 3.81 - 95.21 | [12] |

| Isobenzofuranone derivatives (1-4) | DPPH radical-scavanging | Antioxidant | 5 - 22 | [13] |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives | Free radical scavenging | Antioxidant | - | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols frequently cited in the study of this compound derivatives.

Anticancer Activity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity: [1]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antimicrobial Activity Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: [2]

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [13]

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the bioactivity of this compound derivatives and a typical workflow for their synthesis and biological evaluation.

Caption: Anticancer mechanisms of this compound derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Active site labeling of dopamine beta-hydroxylase by two mechanism-based inhibitors: this compound and phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal structure of 1-(6-hydroxy-2-phenylbenzofuran-5-yl... [degruyterbrill.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Benzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Notably, certain benzofuran derivatives have been identified as potent inhibitors of the mTOR signaling pathway, a critical regulator of cell growth and proliferation, and as agonists of the STING (Stimulator of Interferon Genes) pathway, which plays a key role in the innate immune response to viral and cancerous threats.[3][4][5][6] This guide provides a comprehensive overview of key synthetic methodologies for accessing the benzofuran core, complete with detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the design and execution of novel synthetic strategies.

Core Synthetic Methodologies

The construction of the benzofuran ring system can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity. This guide focuses on four prominent methods: the Perkin Rearrangement, the Wittig Reaction, the Heck Reaction, and the Sonogashira Coupling.

Perkin Rearrangement for the Synthesis of Benzofuran-2-carboxylic Acids

The Perkin rearrangement provides a direct route to valuable benzofuran-2-carboxylic acids from readily available 3-halocoumarins. The reaction proceeds via a base-catalyzed ring-opening of the coumarin, followed by an intramolecular nucleophilic substitution to form the furan ring. Microwave-assisted protocols have been shown to dramatically reduce reaction times while maintaining high yields.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

A 3-bromocoumarin derivative (1.0 equiv) is added to a microwave vessel. Ethanol (0.03 M) and sodium hydroxide (3.0 equiv) are added, the vessel is sealed, and the mixture is subjected to microwave irradiation at 300W for 5 minutes, maintaining a temperature of 79°C with stirring. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is dissolved in a minimum volume of water and then acidified to a pH of 2 using 2M hydrochloric acid. The precipitated solid is collected by vacuum filtration, washed with water, and dried to afford the desired benzofuran-2-carboxylic acid.[3]

Table 1: Substrate Scope for the Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins [3]

| Entry | 3-Bromocoumarin Derivative | Product | Yield (%) |

| 1 | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99 |

| 2 | 3-Bromo-6,7-dimethoxycoumarin | 5,6-Dimethoxy-benzofuran-2-carboxylic acid | 98 |

| 3 | 3-Bromo-4-methyl-7,8-dimethoxycoumarin | 6,7-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99 |

| 4 | 3-Bromo-7,8-dimethoxycoumarin | 6,7-Dimethoxy-benzofuran-2-carboxylic acid | 97 |

Logical Relationship: Perkin Rearrangement Mechanism

Caption: Mechanism of the Perkin Rearrangement.

Wittig Reaction for Benzofuran Synthesis

The Wittig reaction offers a versatile method for the formation of carbon-carbon double bonds and can be adapted for the synthesis of benzofurans. Intramolecular Wittig reactions of appropriately substituted phenolic phosphonium ylides are particularly effective for constructing the furan ring.

Experimental Protocol: Intramolecular Wittig Synthesis of 2-Phenyl-3-benzoylbenzofurans

A mixture of a 2-hydroxybenzyltriphenylphosphonium bromide (1.0 equiv) and a benzoyl chloride (3.0 equiv) in a mixed solvent of toluene and triethylamine (50:1 v/v) is stirred under reflux for 2 hours. The resulting precipitate (triphenylphosphine oxide) is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate 9:1) to yield the desired 2-phenyl-3-benzoylbenzofuran.

Table 2: Synthesis of 2-Phenyl-3-benzoylbenzofurans via Intramolecular Wittig Reaction

| Entry | 2-Hydroxybenzyl-triphenylphosphonium bromide substituent | Benzoyl chloride substituent | Product | Yield (%) |

| 1 | H | H | 2-Phenyl-3-benzoylbenzofuran | 65 |

| 2 | 5-Br | H | 6-Bromo-2-phenyl-3-benzoylbenzofuran | 62 |

| 3 | 5-Cl | H | 6-Chloro-2-phenyl-3-benzoylbenzofuran | 68 |

| 4 | H | 4-OCH₃ | 3-(4-Methoxybenzoyl)-2-phenylbenzofuran | 70 |

| 5 | H | 4-Cl | 3-(4-Chlorobenzoyl)-2-phenylbenzofuran | 60 |

Logical Relationship: Intramolecular Wittig Reaction for Benzofuran Synthesis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Direct Preparation of Benzofurans from O-Arylhydroxylamines [organic-chemistry.org]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide to 6-Hydroxybenzofuran: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxybenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its presence in a variety of biologically active natural products and synthetic molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its known biological activities.

Physical and Chemical Properties

While experimental data for some physical properties of this compound are not extensively reported in publicly available literature, data for closely related compounds and computational predictions provide valuable insights. The following tables summarize the known and predicted physicochemical properties.

Table 1: General and Physical Properties of this compound and a Related Compound

| Property | This compound | 6-Hydroxy-2,3-dihydrobenzo[b]furan-3-one |

| Molecular Formula | C₈H₆O₂[2] | C₈H₆O₃[3] |

| Molecular Weight | 134.13 g/mol [2] | 150.13 g/mol [3] |

| Appearance | Not specified | Faint yellow to brown powder[3] |

| Melting Point | Not available | 242-246 °C (decomposes)[3][4] |

| Boiling Point | Not available | 369.3 ± 42.0 °C (Predicted)[3][4] |

| Solubility in Water | Not specified | Slightly soluble[3][4] |

| pKa | Not available | 7.63 ± 0.20 (Predicted)[3] |

Table 2: Spectroscopic Data Summary for this compound (Predicted/Inferred)

| Spectroscopy | Data |

| ¹H NMR | Aromatic protons and a hydroxyl proton signal are expected. The chemical shifts would be influenced by the benzofuran ring system and the hydroxyl group. |

| ¹³C NMR | Signals corresponding to the eight carbon atoms of the benzofuran ring system are expected in the aromatic region. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (around 3200-3600 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching are anticipated. |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 134. Fragmentation patterns would involve the benzofuran ring. |

Experimental Protocols

Several synthetic routes to this compound and its derivatives have been reported. The following is a generalized protocol based on a common synthetic strategy involving the formation of a benzofuran ring system followed by demethylation.

Synthesis of this compound

This protocol is a multi-step synthesis adapted from reported procedures.

Step 1: Synthesis of 6-Methoxybenzofuran

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as acetone.

-

Addition of Reagents: Add potassium carbonate (K₂CO₃) and chloroacetic acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling, filter the mixture and evaporate the solvent. The residue is then treated with acetic anhydride and sodium acetate and heated to form the 6-methoxybenzofuran.

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Demethylation to this compound

-

Reaction Setup: Dissolve the 6-methoxybenzofuran obtained in the previous step in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere.

-

Reagent Addition: Add a demethylating agent, such as sodium 1-dodecanethiolate.

-

Heating: Heat the reaction mixture at an elevated temperature (e.g., 120-130 °C) for several hours.

-

Work-up and Purification: After completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product, this compound, is purified by column chromatography.

Biological Activity and Signaling Pathways

This compound and its derivatives have been investigated for a range of biological activities.

Antimicrobial and Anticancer Activity

Benzofuran derivatives are recognized for their potential as antimicrobial and anticancer agents.[1] Studies have shown that various substituted benzofurans exhibit inhibitory activity against a range of bacterial and fungal strains. Furthermore, certain benzofuran derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as scaffolds for the development of new therapeutic agents.

Inhibition of Dopamine β-Hydroxylase

A significant and well-documented biological activity of this compound is its role as a mechanism-based inhibitor of dopamine β-hydroxylase (DBH).[5][6] DBH is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine, a critical step in the biosynthesis of catecholamine neurotransmitters.[7]

Mechanism of Inhibition:

This compound acts as a "suicide" substrate for DBH. The proposed mechanism involves the enzyme processing this compound as it would its natural substrate, dopamine. This leads to the formation of a reactive intermediate that covalently binds to an active site residue of the enzyme, causing irreversible inactivation.[5][6] This inactivation is postulated to proceed through the formation of an enzyme-bound radical.[5][6]

Below is a diagram illustrating the proposed mechanism of dopamine β-hydroxylase inactivation by this compound.

Caption: Proposed pathway of dopamine β-hydroxylase inactivation.

Conclusion

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C8H6O2 | CID 128844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Active site labeling of dopamine beta-hydroxylase by two mechanism-based inhibitors: this compound and phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

6-Hydroxybenzofuran: A Technical Guide for Researchers

Introduction

6-Hydroxybenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. The benzofuran scaffold is a core component of many biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13196-11-7 | [4] |

| Molecular Formula | C₈H₆O₂ | [4] |

| Molecular Weight | 134.13 g/mol | [4] |

| IUPAC Name | 1-benzofuran-6-ol | [4] |

Synthesis of this compound

An optimized and scalable three-step synthesis for this compound has been reported, starting from 2-hydroxy-4-methoxybenzaldehyde.[5]

Experimental Protocol:

Step 1: Synthesis of (2-formyl-5-methoxyphenoxy)acetic acid

-

To a solution of 2-hydroxy-4-methoxybenzaldehyde in water, add chloroacetic acid and sodium hydroxide.

-

Heat the mixture to reflux for a specified period.

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain (2-formyl-5-methoxyphenoxy)acetic acid.

Step 2: Synthesis of 6-methoxybenzofuran

-

A mixture of (2-formyl-5-methoxyphenoxy)acetic acid, acetic anhydride, and sodium acetate is heated.

-

The reaction is monitored until completion.

-

The reaction mixture is then poured into water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield 6-methoxybenzofuran.

Step 3: Demethylation to this compound

-

6-methoxybenzofuran is dissolved in a suitable solvent, and sodium 1-dodecanethiolate is added.

-

The mixture is heated to reflux.

-

After the reaction is complete, the mixture is cooled and acidified.

-

The product is extracted, and the organic layer is purified, typically by column chromatography, to afford this compound.[5]

Synthesis Workflow Diagram

Caption: A three-step synthesis process for this compound.

Biological Activity and Mechanism of Action

While the broader class of benzofurans is known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties, specific data on this compound is more limited.[1][2]

Inhibition of Dopamine β-Hydroxylase

This compound has been identified as a mechanism-based inhibitor of dopamine β-hydroxylase (DβH).[6] This enzyme is responsible for the conversion of dopamine to norepinephrine. The inactivation of DβH by this compound involves the formation of enzyme-bound radicals that interact with active site amino acids.[6]

Proposed Inhibitory Mechanism

The inhibitory action of this compound on dopamine β-hydroxylase is thought to proceed through the formation of a reactive intermediate at the enzyme's active site. This leads to the covalent modification and subsequent inactivation of the enzyme.

Caption: Logical workflow of the mechanism-based inhibition of DβH by this compound.

Applications in Drug Development

The benzofuran scaffold is a valuable pharmacophore in drug discovery.[1][3] Derivatives of hydroxybenzofurans have been investigated for various therapeutic applications, including as potential anticancer agents and inhibitors of enzymes such as MAP kinase-interacting kinases (Mnks).[7][8] The inhibitory activity of this compound against dopamine β-hydroxylase suggests its potential as a lead compound for developing therapeutics for conditions where modulation of catecholamine levels is desired.

Conclusion

This compound is a molecule of interest with a well-defined synthesis and a known, specific biological target in dopamine β-hydroxylase. While further research is needed to fully elucidate its therapeutic potential and that of its derivatives, the existing data provides a solid foundation for its exploration in medicinal chemistry and drug development programs. The versatility of the benzofuran core structure continues to make it a promising scaffold for the design of novel bioactive compounds.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H6O2 | CID 128844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Active site labeling of dopamine beta-hydroxylase by two mechanism-based inhibitors: this compound and phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 6-Hydroxybenzofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Hydroxybenzofuran (CAS No. 13196-11-7), also known as benzofuran-6-ol. The following sections detail the toxicological profile, personal protective equipment (PPE) recommendations, emergency procedures, and experimental protocols to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

Signal Word: Warning

Hazard Statements:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₆O₂ |

| Molecular Weight | 134.13 g/mol [2] |

| Appearance | Solid |

| CAS Number | 13196-11-7 |

| Synonyms | Benzofuran-6-ol, 6-Benzofuranol |

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment must be worn when handling this compound.

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | To protect eyes from dust particles and splashes. |

| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | To prevent skin contact. |

| Body Protection | A laboratory coat or other protective clothing. | To prevent contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To prevent inhalation of the compound. |

Handling and Storage

Safe Handling:

-

Handle in a well-ventilated place, preferably in a chemical fume hood.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Avoid contact with skin and eyes.[1]

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Accidental Release Measures

In case of a spill, follow these procedures to minimize exposure and environmental contamination:

-

Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Collect the spilled material and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment if necessary.

Experimental Protocols

General Handling of a Powdered Substance

This protocol outlines the general procedure for safely handling a powdered chemical like this compound.

Workflow for the safe handling of this compound powder.

Spill Response for a Solid Chemical

This decision tree outlines the steps to be taken in the event of a solid chemical spill.

Decision tree for responding to a solid chemical spill.

Disposal Considerations

All waste materials contaminated with this compound should be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations. Do not dispose of down the drain or into the environment.

Logical Relationships in Chemical Risk Assessment

A systematic risk assessment should be performed before working with this compound. The following diagram illustrates the key steps in this process.

Logical flow of a chemical risk assessment.

References

Methodological & Application

Synthesis of 6-Hydroxybenzofuran: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-Hydroxybenzofuran, a key structural motif present in numerous biologically active natural products and pharmaceutical compounds. The protocol detailed below is based on an optimized and scalable three-step synthetic route commencing from the readily available starting material, 2-hydroxy-4-methoxybenzaldehyde. This method is noted for its safety, cost-effectiveness, and environmental considerations, making it suitable for both laboratory-scale synthesis and larger-scale production.[1]

Introduction

Benzofuran scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of pharmacologically active molecules. Specifically, this compound serves as a crucial intermediate in the synthesis of various drug candidates. The following protocol outlines a robust and reproducible method for its preparation, ensuring high yield and purity.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step process:

-

O-Alkylation: Reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid in the presence of a base to yield 2-formyl-4-methoxyphenoxyacetic acid.

-

Cyclization/Decarboxylation: Intramolecular cyclization of the intermediate followed by decarboxylation using acetic anhydride and sodium acetate to form 6-methoxybenzofuran.

-